molecular formula C8H7NO3 B150612 (R)-2-(4-Nitrophenyl)oxirane CAS No. 78038-43-4

(R)-2-(4-Nitrophenyl)oxirane

Cat. No. B150612
CAS RN: 78038-43-4
M. Wt: 165.15 g/mol
InChI Key: YKIUTLHCSNCTDZ-QMMMGPOBSA-N
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Description

“®-2-(4-Nitrophenyl)oxirane” is a chemical compound with the empirical formula C8H7NO3. It is also known by the synonym “®-4-Nitrostyrene oxide”. The compound has a molecular weight of 165.15 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “®-2-(4-Nitrophenyl)oxirane” consists of an oxirane ring attached to a 4-nitrophenyl group. The oxirane ring, also known as an epoxide group, is a three-membered ring consisting of two carbon atoms and one oxygen atom. The 4-nitrophenyl group consists of a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached to the fourth carbon .


Physical And Chemical Properties Analysis

“®-2-(4-Nitrophenyl)oxirane” has a molecular weight of 165.15 and an empirical formula of C8H7NO3 .

Relevant Papers

There are several papers and technical documents related to “®-2-(4-Nitrophenyl)oxirane” available for further reading . These documents can provide more detailed information about the compound’s properties, uses, and potential applications .

Scientific Research Applications

  • Synthetic Methodologies : (R)-2-(4-Nitrophenyl)oxirane is utilized in various synthetic approaches. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach using 3-(2-nitroaryl)oxirane-2-carboxamides to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides (Mamedov et al., 2016). Similarly, Thirunarayanan and Vanangamudi (2016) synthesized a series of ee (α S , β R ) biphenyl keto oxiranes, demonstrating their potential in creating bioactive compounds with antimicrobial and insect antifeedant activities (Thirunarayanan & Vanangamudi, 2016).

  • Material Sciences : In the field of material sciences, (R)-2-(4-Nitrophenyl)oxirane derivatives have been explored. Meng et al. (1996) synthesized nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, demonstrating its application in reversible optical storage in polymers, showcasing the material's potential in data storage technologies (Meng et al., 1996).

  • Molecular Structure and Crystallography : The molecular structure and crystallography of (R)-2-(4-Nitrophenyl)oxirane derivatives have been a subject of study, providing insights into their geometric configurations. Obregón-Mendoza et al. (2014) investigated the structures of diasteromeric chalcone epoxides derivatives through spectral and X-ray diffraction studies (Obregón-Mendoza et al., 2014).

  • Enantioselective Synthesis : The compound plays a significant role in enantioselective synthesis. Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent, for determining the enantiomeric excess of α-chiral amines, illustrating its utility in analytical chemistry (Rodríguez-Escrich et al., 2005).

  • Biocidal Applications : (R)-2-(4-Nitrophenyl)oxirane derivatives have also been explored for biocidal applications. Zaiton et al. (2018) synthesized new biocidal compounds by epoxidation, which were evaluated for their antimicrobial properties, indicating their potential use in the plastic industry (Zaiton et al., 2018).

properties

IUPAC Name

(2R)-2-(4-nitrophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUTLHCSNCTDZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361256
Record name (R)-2-(4-Nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Nitrophenyl)oxirane

CAS RN

78038-43-4, 78038-42-3
Record name (2R)-2-(4-Nitrophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78038-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Nitrostyrene oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-2-(4-Nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-Nitrophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R)-2-(4-Nitrophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Li, J Liu, SQ Pham, Z Li - Chemical Communications, 2013 - pubs.rsc.org
A triple mutant of P450pyr monooxygenase (P450pyrTM) catalysed the epoxidation of several para-substituted styrenes as the first enzyme showing high (R)-enantioselectivity and high …
Number of citations: 51 pubs.rsc.org
J Zhao, YY Chu, AT Li, X Ju, XD Kong… - Advanced Synthesis …, 2011 - Wiley Online Library
A novel epoxide hydrolase (BMEH) with unusual (R)‐enantioselectivity and very high activity was cloned from Bacillus megaterium ECU1001. Highest enantioselectivities (E>200) were …
Number of citations: 52 onlinelibrary.wiley.com
R Kumar, SI Wani, NS Chauhan, R Sharma… - Protein Expression and …, 2011 - Elsevier
A putative epoxide hydrolase-encoding gene was identified from the genome sequence of Cupriavidus metallidurans CH34. The gene was cloned and overexpressed in Escherichia …
Number of citations: 24 www.sciencedirect.com
THK Thvedt, E Fuglseth, E Sundby, BH Hoff - Tetrahedron, 2010 - Elsevier
Both enantiomers of eight 1-aryl-2-fluoroethylamines have been synthesised starting with 1-aryl-2-fluoroethanones. Kinetic resolution of the amines using lipase B from Candida …
Number of citations: 29 www.sciencedirect.com
AE Ballok, CD Bahl, EL Dolben, AK Lindsay… - Journal of …, 2012 - Am Soc Microbiol
Pseudomonas aeruginosa secretes an epoxide hydrolase virulence factor that reduces the apical membrane expression of ABC transporters such as the cystic fibrosis transmembrane …
Number of citations: 21 journals.asm.org
AE Ballok - 2013 - search.proquest.com
Pseudomonas aeruginosa is an opportunistic pathogen of humans and the leading cause of mortality in patients with the inherited disorder cystic fibrosis (CF). The focus of the studies …
Number of citations: 0 search.proquest.com
RM Haak, C Tarabiono, DB Janssen… - Organic & …, 2007 - pubs.rsc.org
3-Alkenyl and heteroaryl chloroalcohols have been obtained in excellent enantiomeric excess (>99%) by enzymatic kinetic resolution using the haloalcohol dehalogenase HheC. Yields …
Number of citations: 50 pubs.rsc.org

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